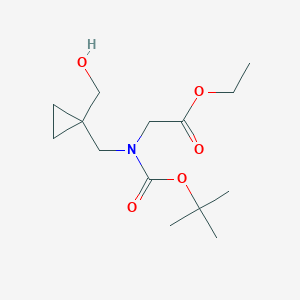Ethyl 2-((tert-butoxycarbonyl)((1-(hydroxymethyl)cyclopropyl)methyl)amino)acetate
CAS No.: 1998216-45-7
Cat. No.: VC7170768
Molecular Formula: C14H25NO5
Molecular Weight: 287.356
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1998216-45-7 |
|---|---|
| Molecular Formula | C14H25NO5 |
| Molecular Weight | 287.356 |
| IUPAC Name | ethyl 2-[[1-(hydroxymethyl)cyclopropyl]methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate |
| Standard InChI | InChI=1S/C14H25NO5/c1-5-19-11(17)8-15(9-14(10-16)6-7-14)12(18)20-13(2,3)4/h16H,5-10H2,1-4H3 |
| Standard InChI Key | JPHWOYBNHVFMTO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CN(CC1(CC1)CO)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three critical motifs:
-
A cyclopropane ring substituted with a hydroxymethyl group, introducing steric strain and conformational rigidity.
-
A tert-butoxycarbonyl (Boc) group, a widely used amine-protecting group in peptide synthesis.
-
An ethyl ester moiety, which enhances solubility in organic solvents and facilitates hydrolysis under basic conditions .
The interplay of these groups creates a molecule with distinct reactivity. For instance, the Boc group shields the amine during multi-step syntheses, while the cyclopropane’s angle strain may influence ring-opening reactions or serve as a conformational constraint in drug design .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1998216-45-7 | |
| Molecular Formula | ||
| Molar Mass | 287.352 g/mol | |
| Storage Conditions | -20°C | |
| Discontinued Status | Yes (as of 2019) |
Synthetic Pathways and Mechanistic Insights
Synthesis of the Core Structure
While explicit protocols for this compound are scarce, analogous syntheses suggest a multi-step approach:
-
Cyclopropanation: Formation of the 1-(hydroxymethyl)cyclopropylmethyl group via [2+1] cycloaddition between a diene and a carbene precursor.
-
Amine Protection: Introduction of the Boc group using di-tert-butyl dicarbonate () under basic conditions.
-
Esterification: Coupling of the protected amine with ethyl chloroacetate to yield the final product .
A related aldol condensation study (ethyl 3-[t-butoxycarbonyl(methyl)amino]propionate with benzaldehyde) demonstrated the role of Boc groups in stabilizing intermediates during cyclization reactions, forming tetrahydro-1,3-oxazin-2-ones . This underscores the Boc group’s utility in directing regioselectivity and mitigating side reactions.
Stability and Reactivity
The compound’s storage at -20°C implies sensitivity to thermal decomposition or hydrolysis. The Boc group is labile under acidic conditions (e.g., trifluoroacetic acid), while the ester is susceptible to saponification in alkaline environments. Such traits necessitate careful handling in synthetic workflows.
Applications in Organic Chemistry
Peptide and Prodrug Synthesis
The Boc-protected amine and ester functionalities position this compound as a potential precursor in:
-
Peptide coupling: Serving as a masked amino acid derivative for solid-phase synthesis.
-
Prodrug development: Ester hydrolysis in vivo could release active carboxylic acid drugs, leveraging the cyclopropane’s metabolic stability .
Stereochemical Studies
The cyclopropane’s rigid geometry makes it a candidate for studying stereoelectronic effects in reaction mechanisms. For example, the threo and erythro diastereomers of similar Boc-protected compounds exhibit divergent reactivity under mesylation, leading to oxazinones or mesylate derivatives .
Discontinuation and Alternatives
Table 2: Comparison with Related Compounds
| Compound | CAS | Molecular Formula | Key Differences |
|---|---|---|---|
| Ethyl 2-((tert-butoxycarbonyl)...acetate | 1998216-45-7 | Cyclopropane ring, hydroxymethyl | |
| Ethyl 2-((2-((Boc)amino)ethyl)amino)acetate | 72648-80-7 | Linear ethylamine chain |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume